molecular formula C13H13N3O3S B2641083 (6-Methoxypyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1706295-22-8

(6-Methoxypyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No. B2641083
CAS RN: 1706295-22-8
M. Wt: 291.33
InChI Key: YUCCDQUYOXPSCR-UHFFFAOYSA-N
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Description

“(6-Methoxypyridin-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a chemical compound with the molecular formula C13H13N3O3S and a molecular weight of 291.33. It’s a part of the azole heterocycles, which are aromatic five-membered heterocycles .


Synthesis Analysis

The synthesis of such compounds often involves the use of thiazole-based heterocyclic scaffolds . Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The synthesis of compounds containing the thiazole moiety has been increasing steadily due to their utility in various fields .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring attached to a methoxy group at the 6th position and an azetidine ring attached to a thiazole group at the 3rd position. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Anticancer Properties

A novel compound, closely related to the query compound and classified under naphthyridine derivatives, demonstrated significant anticancer activity in human malignant melanoma A375 cells. It induces necroptosis at low concentrations and apoptosis at high concentrations, highlighting its potential as a chemical substance for melanoma treatment (Kong et al., 2018).

Antimicrobial and Antioxidant Activities

Synthesis and investigation of 8-ethoxycoumarin derivatives, which share structural similarities with the query compound, revealed notable antimicrobial and antioxidant properties. These findings suggest the potential for developing new therapeutic agents based on such chemical structures (Mohamed et al., 2012).

Structural and Molecular Studies

Research focusing on the structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, which are structurally related to the query compound, provides insights into protonation sites, hydrogen bonding, and molecular interactions. Such studies contribute to the understanding of chemical behavior and potential applications in drug design (Böck et al., 2021).

Antibacterial and Antifungal Agents

Novel series of azetidin-2-ones and thiazolidin-4-ones, with structural similarity to the query compound, have been synthesized and demonstrated considerable antibacterial and antifungal activity. This underscores their potential use in developing new antimicrobial agents (Adem et al., 2022).

Enzyme Inhibition and Drug Interaction

The metabolism of strained rings in specific pharmaceutical compounds, including a detailed study on glutathione S-transferase–catalyzed formation, sheds light on the biochemical interactions and potential drug-drug interactions involving compounds with structural features similar to the query compound (Li et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities, given the broad range of activities observed in similar compounds . Additionally, further studies could focus on optimizing the synthesis process and exploring its utility in other fields.

properties

IUPAC Name

(6-methoxypyridin-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-18-11-3-2-9(6-15-11)12(17)16-7-10(8-16)19-13-14-4-5-20-13/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCCDQUYOXPSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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